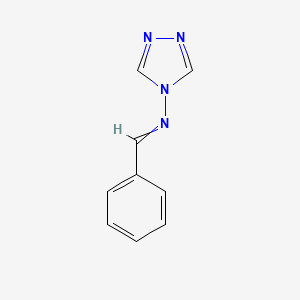

N-benzylidene-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

1-phenyl-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIZJJNFYLXNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

N-benzylidene-4H-1,2,4-triazol-4-amine and its derivatives have shown promising antimicrobial properties. Research indicates that triazole derivatives are effective against a variety of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of enzyme activity or disruption of cell wall synthesis. Studies have demonstrated that these compounds can be potent against resistant strains of bacteria, making them candidates for new antibiotic therapies .

Anticancer Activity

The compound exhibits anticancer properties, with studies indicating that triazole Schiff bases can inhibit cancer cell proliferation. For instance, research has shown that N-benzylidene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and activation of caspases . The ability to target multiple mechanisms makes these compounds valuable in cancer treatment strategies.

Antifungal Properties

This compound has been evaluated for its antifungal activity. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts membrane integrity and leads to cell death. Various studies have highlighted the effectiveness of triazole derivatives against common fungal pathogens .

Structural Characteristics

The crystal structure of this compound reveals three independent molecules per asymmetric unit with slight variations in conformation. The dihedral angles between the triazole and phenyl rings indicate a planar structure conducive to biological activity . The C=N bond length suggests potential for electron delocalization, which may enhance its reactivity and biological interactions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Manfredini et al., 2000 | Anticancer Activity | Demonstrated that triazole Schiff bases significantly inhibit cancer cell growth through apoptosis induction. |

| Demirbas et al., 2002 | Antimicrobial Properties | Reported effectiveness against resistant bacterial strains; suggested potential as new antibiotics. |

| Foroumadi et al., 2003 | Antifungal Activity | Highlighted the mechanism of action involving ergosterol synthesis inhibition in fungi. |

Comparison with Similar Compounds

Crystallographic Insights :

- The compound crystallizes in an asymmetric unit with three independent molecules (A, B, C) that exhibit slight conformational differences, particularly in the dihedral angles between the triazole and benzene rings (4.8°, 9.7°, and 7.2°) .

- Intermolecular C–H⋯N hydrogen bonds form a trimeric supramolecular architecture, which may influence its biological interactions .

Structural Variations and Crystallography

Key structural differences arise from substituents on the triazole or benzylidene moieties. These variations impact conformation, intermolecular interactions, and bioactivity.

Key Observations :

- Electron-donating groups (e.g., –N(CH₃)₂ in ) increase dihedral angles, reducing planarity and altering hydrogen-bonding patterns.

- Bulky substituents (e.g., indole in ) may hinder crystallization but enhance bioactivity via hydrophobic interactions.

Antimicrobial Activity :

- This compound derivatives exhibit moderate to strong activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Electron-withdrawing groups (e.g., –NO₂) enhance potency .

- Pyrazolyl-triazole hybrids () show superior activity compared to standards like ciprofloxacin, attributed to synergistic effects between the triazole and pyrazole moieties .

Anticancer Activity :

- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs inhibit cancer cell proliferation via apoptosis induction, with IC₅₀ values in the µM range .

Neuroprotective Activity :

- 5-(4-Pyridinyl)-1,2,4-triazol-4-amine derivatives (e.g., compound 11 in ) reduce α-synuclein aggregation, a key target in neurodegenerative diseases .

CNS Activity :

- Quinolinone-triazole hybrids () demonstrate sedative and anxiolytic effects in rodent models, likely via GABAergic modulation .

Spectral and Electronic Properties

Substituents significantly influence spectroscopic signatures:

Q & A

Q. What are the established synthetic routes for N-benzylidene-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base condensation. A common method involves refluxing 4-amino-4H-1,2,4-triazole with benzaldehyde in ethanol, catalyzed by glacial acetic acid (5–10 drops) under anhydrous conditions . Reaction time (4–6 hours), stoichiometric ratios (1:1 molar ratio of aldehyde to amine), and solvent choice (ethanol, methanol) significantly influence yield. Post-synthesis, slow evaporation or ice-water quenching yields crystalline products suitable for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C-NMR : Confirm imine (C=N) bond formation (δ ~8.5–9.0 ppm for azomethine proton) and aromatic substituents .

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between triazole and benzylidene rings: 4.8°–9.7°) and hydrogen-bonding networks (C–H⋯N interactions forming trimeric motifs) . SHELX software (SHELXL for refinement, SHELXS for structure solution) is widely used for data processing .

Q. How does the compound’s electronic structure influence its reactivity?

Computational studies (DFT/B3LYP) reveal delocalized π-electrons across the triazole and benzylidene moieties, with HOMO-LUMO gaps (~4.5–5.0 eV) indicating moderate electrophilicity. The dipole moment (~4.5–5.5 D) suggests polarity-driven solubility in polar aprotic solvents .

Advanced Research Questions

Q. What strategies enhance the antibacterial/antifungal activity of this compound derivatives?

Substituent engineering at the benzylidene or triazole positions modulates bioactivity. For example:

- Electron-withdrawing groups (Cl, NO2) on the benzylidene ring improve antifungal potency (e.g., 71% inhibition against Fusarium oxysporum) .

- Alkylsulfanyl chains at the triazole’s 3-position enhance membrane permeability, as seen in derivatives with MIC values of 1.5–3.125 µg/mL against Staphylococcus aureus .

Q. How does the compound coordinate with metal ions, and what applications arise from its complexes?

The triazole’s N atoms (N1, N2, N4) act as chelating sites. For instance:

Q. What computational approaches resolve contradictions in experimental vs. theoretical property data?

Discrepancies in rotational barriers or hyperpolarizability values can arise from solvent effects or basis set limitations. Hybrid QM/MM simulations with polarizable continuum models (PCM) improve agreement with experimental dipole moments and polarizabilities .

Q. How is the compound utilized in sensing high-energy materials (HEMs)?

Triazole derivatives functionalized with fluorobenzyl or pyridyl groups act as selective fluorophores for HEMs (e.g., 4H-1,2,4-triazol-4-amine). MOF-based sensors with triazole linkers show turn-on emission upon binding nitroaromatic explosives .

Methodological Guidance

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., K2CO3 in DMF vs. EtOH) for yield improvement .

- Crystallography : Employ SHELXPRO for macromolecular refinement or TWINABS for twinned data .

- Bioactivity Assays : Follow CLSI guidelines for MIC determination, using three biological replicates and solvent controls (DMSO ≤1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.